molecular formula C11H19NO3 B1432617 (S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate CAS No. 1601475-89-1

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Cat. No. B1432617
M. Wt: 213.27 g/mol
InChI Key: PIXOEWQIZRMJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, also known as tert-leucine, is an important chemical compound in the field of organic chemistry. It is a chiral auxiliary widely used in the synthesis of various natural products and pharmaceuticals.

Scientific Research Applications

Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate

(Chen Xin-zhi, 2011) explored the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting its role as an intermediate in the development of a novel protein tyrosine kinase Jak3 inhibitor. The study presents an efficient approach, demonstrating advantages such as easily obtained raw materials and suitability for industrial scale-up.

Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylate

(V. Boev et al., 2015) discusses the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives with L-selectride, leading to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. The Mitsunobu reaction applied to these compounds provides insights into potential applications in stereoselective syntheses.

3-Allylation of tert-Butyl 4-Oxopiperidine-1-Carboxylate

The study by (A. I. Moskalenko & V. Boev, 2014) investigated the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These findings are significant for preparing diverse piperidine derivatives.

Stereoselective Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles

(A. I. Moskalenko & V. Boev, 2014) elaborated on the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with iodides of protected alcohols, leading to N-Boc piperidine derivatives fused with oxygen heterocycles. The study emphasizes the high stereoselectivity of this reaction.

4-tert-Butyloxycarbonyl-6(S)-(Hydroxymethyl)-3(S)-(1-Methylethyl)piperazin-2-One

The work by (Thomas Kolter et al., 1996) examined the structure of the title ester, revealing its potential in developing pharmaceuticals due to its unique chemical properties.

Fluoronaphthyridines as Antibacterial Agents

(D. Bouzard et al., 1992) synthesized a series of compounds including tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, demonstrating their antibacterial activities. This highlights the potential use of these compounds in therapeutic applications.

properties

IUPAC Name

tert-butyl (3S)-3-methyl-5-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXOEWQIZRMJQU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
Reactant of Route 3
(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
Reactant of Route 4
(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.